2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one

Descripción general

Descripción

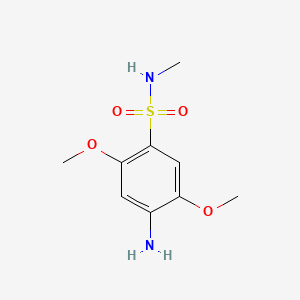

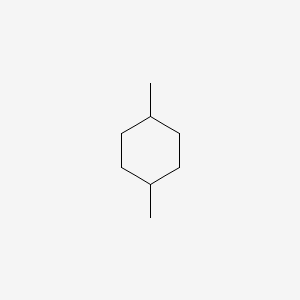

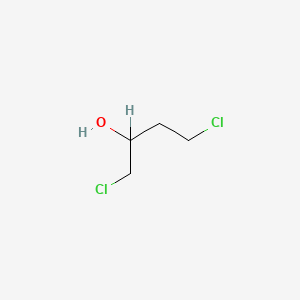

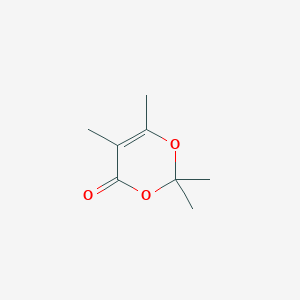

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a chemical compound used as a building block in organic synthesis . It serves as a direct precursor to β-dicarbonyl compounds .

Synthesis Analysis

The synthesis of this compound can be achieved from TERT-BUTYL 2-METHYL-3-OXOBUTANOATE and Acetone .Molecular Structure Analysis

The molecular formula of this compound is C8H12O3. Its molecular weight is 156.18 . The InChI code is 1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 .Chemical Reactions Analysis

Flash pyrolysis of this compound generates acetylketene . It is a diketene-acetone adduct . It was also used in the preparation of N-alkenyl acetoacetamides .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 72°C at 3 mmHg . The compound has a refractive index of 1.46 and a specific gravity of 1.07 . It should be stored at temperatures between 0-10°C .Aplicaciones Científicas De Investigación

Versatile Synthetic Applications

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one and related compounds have been explored for their versatility in organic synthesis. For instance, 6-Bromomethyl-4H-1,3-dioxin, derived from this compound, is used for constructing various heterocycles and carbocycles. These include bicyclo[4.3.1]decan-3,10-diones, benzazocines, and 4-hydroxypipecolic acid, highlighting its utility in synthesizing complex organic frameworks (Greshock & Funk, 2002).

Computational Chemistry Studies

The compound has been studied using ab initio molecular orbital methods, providing insights into its conformers and energies. These studies are crucial for understanding its reactivity and stability, contributing to its applicability in various synthetic routes (Freeman et al., 1998).

Synthesis of Pyrones and Dioxinones

In another study, the transformation of similar dioxins into pyrones and dioxinones was explored. This process exemplifies the compound's role in the synthesis of diverse organic molecules, potentially useful in various chemical industries (Katritzky et al., 2005).

Green Chemistry Approaches

There has also been a focus on developing environmentally friendly methods to synthesize derivatives of this compound. One such approach involves catalyst-free conditions for constructing 4H-benzo[d][1,3]dioxin-4-ones, important in producing insecticides and benzene derivatives (Lin et al., 2014).

Research on Dioxin-like Compounds

Although slightly tangential, research on dioxin-like compounds, to which this compound is chemically related, has been conducted. For instance, the World Health Organization reevaluated human and mammalian toxic equivalency factors for dioxins, underlining the significance of understanding these compounds from a toxicological perspective (van den Berg et al., 2006).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one are aliphatic and aromatic alcohols, amines, and thiols . This compound is used as a reactant for the synthesis of acetoacetic esters from these targets .

Mode of Action

This compound: interacts with its targets through acetoacetylation . This process involves the addition of an acetoacetyl group to the target molecule, altering its structure and function.

Biochemical Pathways

The acetoacetylation process facilitated by This compound affects various biochemical pathways. The addition of the acetoacetyl group can lead to the formation of β-dicarbonyl compounds , which are involved in numerous biochemical reactions and pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its chemical properties such as its molecular weight (15618) and its liquid state at room temperature suggest that it may have good bioavailability .

Result of Action

The acetoacetylation of target molecules by This compound results in the formation of acetoacetic esters . These esters can then participate in further reactions, leading to a variety of molecular and cellular effects.

Action Environment

The action of This compound can be influenced by environmental factors. For instance, it should be stored under inert gas and away from heat to maintain its stability . The compound’s reactivity and efficacy may also be affected by the pH and temperature of its environment.

Propiedades

IUPAC Name |

2,2,5,6-tetramethyl-1,3-dioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPEQVPVAXLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(OC1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336981 | |

| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87769-39-9 | |

| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.